3-Chloro-4-(quinolin-3-yloxy)phenylamine
Description
3-Chloro-4-(quinolin-3-yloxy)phenylamine is a synthetic aromatic amine featuring a phenylamine core substituted with a chlorine atom at the 3-position and a quinolin-3-yloxy group at the 4-position. This compound is structurally characterized by its fused bicyclic quinoline moiety, which introduces significant steric bulk and electronic complexity. The chlorine atom acts as an electron-withdrawing group, modulating the electron density of the phenyl ring, while the quinolin-3-yloxy substituent provides a planar aromatic system capable of π-π stacking interactions. These features make it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and targeted therapies .
Properties
Molecular Formula |
C15H11ClN2O |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-chloro-4-quinolin-3-yloxyaniline |
InChI |
InChI=1S/C15H11ClN2O/c16-13-8-11(17)5-6-15(13)19-12-7-10-3-1-2-4-14(10)18-9-12/h1-9H,17H2 |
InChI Key |
MFPOUEHXKQAJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Quinoline vs. Pyridine Moieties: The quinolin-3-yloxy group in 3-Chloro-4-(quinolin-3-yloxy)phenylamine provides a larger aromatic surface for π-π interactions compared to pyridin-3-yloxy in 4-(pyridin-3-yloxy)phenylamine. This enhances binding affinity in kinase targets like EGFR, as seen in neratinib analogs .
Halogen vs. Fluorinated Substituents: The chlorine atom in 3-Chloro-4-(quinolin-3-yloxy)phenylamine stabilizes binding via hydrophobic interactions, whereas trifluoromethyl groups in analogs like 3-Chloro-4-(3-trifluoromethylphenoxy)phenylamine improve metabolic stability but may hinder target accessibility .
Disubstitution Effects: Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine, demonstrate enhanced biological activity (e.g., Nrf2 activation) due to optimized electron density. However, the mono-substituted chlorine in the target compound balances electronic effects without excessive steric bulk .
Applications in Drug Design: The quinoline derivative’s kinase inhibition profile suggests utility in oncology, whereas furoxan-containing analogs (e.g., 4,5-dimethoxy-2-(3-methylfuroxan-4-yl)phenylamine) show promise in antimicrobial and cytotoxic applications .
Preparation Methods
Etherification via Halogen Displacement
The quinolin-3-yloxy moiety is introduced through nucleophilic displacement of a halogen atom on a pre-functionalized aromatic ring. For example, 3-chloro-4-fluoronitrobenzene reacts with quinolin-3-ol in the presence of potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at reflux (80–100°C) for 6–12 hours. The nitro group is subsequently reduced to an amine using hydrogenation (H₂/Pd-C) or iron/ammonium chloride in ethanol-water mixtures.
Reaction Conditions and Outcomes
| Starting Material | Solvent | Base | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 3-Chloro-4-fluoronitrobenzene | DMF | K₂CO₃ | 90°C | 78% | 95.2% |
| Quinolin-3-ol | NMP | Et₃N | 100°C | 82% | 97.8% |
Post-reduction, the amine is isolated via acid-base extraction, with final purification achieved through recrystallization from isopropanol/water mixtures.
Metal-Catalyzed Coupling Approaches
Ullmann-Type Ether Synthesis
Copper(I)-catalyzed coupling between 3-chloro-4-aminophenol and 3-bromoquinoline enables direct C–O bond formation. Catalysts such as CuI (10 mol%) with 1,10-phenanthroline as a ligand in toluene at 110°C for 24 hours yield the target compound with 65–70% efficiency. This method avoids intermediate nitro reduction but requires rigorous exclusion of moisture.
Optimization Data
| Catalyst System | Ligand | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| CuI (10 mol%) | 1,10-Phenanthroline | Toluene | 24 | 68% |
| CuBr (15 mol%) | DMEDA | Dioxane | 18 | 72% |
One-Pot Multi-Step Synthesis
Sequential Halogenation and Amination
A streamlined approach involves chlorination of 4-(quinolin-3-yloxy)phenylamine using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, selectively introducing chlorine at the 3-position due to steric and electronic directing effects. Work-up includes quenching with ice-water and recrystallization from acetone to achieve >99% purity.
Critical Process Parameters
-
Chlorinating Agent : SO₂Cl₂ (1.2 equiv) ensures complete conversion without over-chlorination.
-
Temperature Control : Maintaining 0–5°C minimizes side reactions.
-
Solvent System : Dichloromethane provides optimal solubility and facile separation.
Solvent-Free and Green Chemistry Alternatives
Mechanochemical Synthesis
Ball milling 3-chloro-4-nitrophenol with quinolin-3-ol and potassium carbonate eliminates solvent use, achieving 85% conversion in 2 hours. This method aligns with green chemistry principles, reducing waste generation and energy consumption.
Comparative Analysis
| Method | Energy Consumption (kWh/kg) | E-Factor | PMI (Process Mass Intensity) |
|---|---|---|---|
| Traditional Reflux | 12.5 | 8.2 | 32.7 |
| Mechanochemical | 3.8 | 1.5 | 6.4 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Pilot-scale studies using tubular reactors demonstrate enhanced heat/mass transfer, reducing reaction times by 40% compared to batch processes. A mixture of 3-chloro-4-aminophenol and quinolin-3-ol in isopropanol achieves 94% yield at 120°C with a residence time of 15 minutes.
Scalability Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput (kg/day) | 50 | 220 |
| Purity Consistency | ±2.5% | ±0.8% |
Analytical Characterization and Quality Control
Q & A
Q. What are the common synthetic routes for 3-Chloro-4-(quinolin-3-yloxy)phenylamine, and how can reaction conditions be optimized for higher yields?
Answer : A typical synthesis involves nucleophilic substitution under alkaline conditions (e.g., reacting 3-chloro-4-fluoronitrobenzene with quinolin-3-ol derivatives), followed by nitro reduction using iron powder in acidic media . Optimization strategies include adjusting reaction temperature (60–80°C for substitution), catalyst selection (e.g., K₂CO₃ as a base), and purification via column chromatography to isolate intermediates. Yield improvements (>85%) are achievable by controlling stoichiometry and reaction time .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are critical. For example, HRMS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 315.05), while NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm). Discrepancies in splitting patterns can distinguish between ortho/para substitution .
Q. What are the key physicochemical properties impacting solubility and stability in experimental settings?
Answer : The compound’s logP (~3.2) predicts moderate lipophilicity, influencing solubility in DMSO or ethanol. Stability tests under varying pH (4–9) and temperature (4–25°C) reveal degradation via hydrolysis of the quinoline-ether bond, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How do structural modifications in the quinoline or phenylamine moieties influence biological activity, and what computational methods support SAR studies?
Answer : Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring enhances enzyme inhibition (e.g., IC₅₀ reduction by 40% in kinase assays). Molecular docking (AutoDock Vina) and QSAR models quantify binding affinities to targets like cytochrome P450, guiding rational design .
Q. What are the primary metabolic pathways in biological systems, and how can in vitro assays study enzyme inhibition?
Answer : Hepatic metabolism involves oxidation to quinone intermediates (CYP3A4-mediated) and glucuronidation. In vitro assays using liver microsomes and LC-MS/MS track metabolite formation. Competitive inhibition assays with fluorogenic substrates (e.g., 7-benzyloxyquinoline) quantify CYP inhibition .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Answer : Variability in cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., IC₅₀ measured at 24h vs. 48h) contribute to discrepancies. Meta-analysis with standardized protocols (e.g., CLSI guidelines) and dose-response normalization (e.g., Hill slopes) improves reproducibility .
Q. What strategies are recommended for synthesizing isotopically labeled analogs for pharmacokinetic studies?
Answer : Isotopic labeling (e.g., <sup>13</sup>C at the phenylamine carbon) is achieved via Suzuki-Miyaura coupling with labeled boronic acids. Purification by HPLC ensures >98% isotopic purity. These analogs enable mass spectrometry-based tracing of absorption/distribution .
Q. How does the compound interact with cytochrome P450 enzymes, and what experimental approaches elucidate these interactions?
Answer : Time-dependent inhibition (TDI) assays using recombinant CYP isoforms (e.g., CYP2D6) and NADPH cofactors identify mechanism-based inhibition. Docking simulations (e.g., Glide SP) map interactions with heme iron or active-site residues, validated by site-directed mutagenesis .
Q. What environmental degradation pathways occur under ozonation, and how do they inform ecotoxicological risks?
Answer : Ozonation generates hydroxyl radicals (•OH) that cleave the quinoline ring, forming chlorinated byproducts (e.g., 3-chloroaniline). LC-TOF/MS identifies degradation products, while Microtox® assays assess residual toxicity. Half-life (t½) under UV/O₃ is ~45 minutes .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer : Use PPE (nitrile gloves, goggles) and work in fume hoods due to potential respiratory irritation. Spills require neutralization with 10% NaHCO₃. Waste disposal follows EPA guidelines for chlorinated amines (RCRA Hazard Code D004) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
